2-butyl-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the naphthyridine core .
Scientific Research Applications
2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar structural features.
1,6-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
Uniqueness
2-BUTYL-8-(2-PHENYLETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-butyl-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C23H23N3O2/c1-2-3-12-25-14-10-20-18(22(25)27)16-19-21(24-20)11-15-26(23(19)28)13-9-17-7-5-4-6-8-17/h4-8,10-11,14-16H,2-3,9,12-13H2,1H3 |
InChI Key |
VJAALUFKLYANBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.